molecular formula C20H21Cl2NO5 B4300836 ETHYL 3-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-3-(4-METHOXYPHENYL)PROPANOATE

ETHYL 3-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-3-(4-METHOXYPHENYL)PROPANOATE

Cat. No.: B4300836
M. Wt: 426.3 g/mol
InChI Key: NDGLMVDFUKHXRF-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of both aromatic and aliphatic components, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-3-(4-METHOXYPHENYL)PROPANOATE typically involves a multi-step process. One common method is the esterification reaction, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. For this compound, the starting materials include 2,4-dichlorophenoxyacetic acid, 4-methoxyphenylamine, and ethyl propanoate. The reaction conditions often involve refluxing the mixture in an organic solvent such as toluene or dichloromethane, with a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions or amines replace the ester group, forming new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of ETHYL 3-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-3-(4-METHOXYPHENYL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methoxyphenyl)propanoate: Similar in structure but lacks the dichlorophenoxyacetyl group.

    Ethyl 3-(benzyl-acetamino)propanoate: Contains a benzyl group instead of the dichlorophenoxy group.

Uniqueness

Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate is unique due to the presence of both dichlorophenoxy and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.

Properties

IUPAC Name

ethyl 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO5/c1-3-27-20(25)11-17(13-4-7-15(26-2)8-5-13)23-19(24)12-28-18-9-6-14(21)10-16(18)22/h4-10,17H,3,11-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGLMVDFUKHXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 3-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-3-(4-METHOXYPHENYL)PROPANOATE
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ETHYL 3-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-3-(4-METHOXYPHENYL)PROPANOATE
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ETHYL 3-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-3-(4-METHOXYPHENYL)PROPANOATE
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ETHYL 3-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-3-(4-METHOXYPHENYL)PROPANOATE
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ETHYL 3-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-3-(4-METHOXYPHENYL)PROPANOATE

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